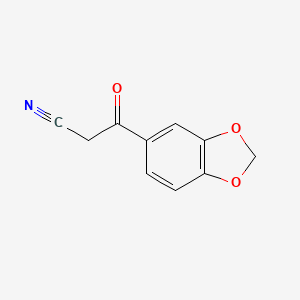

3-溴-5-氟-2-碘苯胺

描述

Synthesis Analysis

The synthesis of halogen-rich pyridines, as described in the first paper, involves halogen dance reactions, which could be analogous to potential synthetic routes for 3-Bromo-5-fluoro-2-iodoaniline. The paper details the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and its analogues, which are valuable intermediates in medicinal chemistry. The process includes magnesiation followed by trapping with electrophiles to introduce various functional groups .

Molecular Structure Analysis

While the molecular structure of 3-Bromo-5-fluoro-2-iodoaniline is not directly analyzed in the papers, the presence of multiple halogens in the compounds studied suggests that similar steric and electronic effects could be expected. The halogens would likely influence the reactivity and interaction of the compound with other chemical entities due to their varying electronegativities and sizes .

Chemical Reactions Analysis

The second paper discusses the chemoselective functionalization of a related compound, 5-bromo-2-chloro-3-fluoropyridine. It describes how different conditions can lead to selective substitution at different positions on the pyridine ring. This suggests that for 3-Bromo-5-fluoro-2-iodoaniline, similar selective functionalization could be possible, potentially allowing for the introduction of various substituents at specific positions on the aromatic ring .

Physical and Chemical Properties Analysis

The third paper provides a detailed synthesis route for 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, including physical properties such as melting points and spectral data (NMR and MS). Although this compound is not the same as 3-Bromo-5-fluoro-2-iodoaniline, the methods used for characterizing the physical and chemical properties could be applicable. For instance, NMR and MS are standard techniques for determining the structure and mass of halogenated compounds, which would be relevant for analyzing 3-Bromo-5-fluoro-2-iodoaniline .

科学研究应用

合成与材料科学

3-溴-5-氟-2-碘苯胺在先进材料和化学品的开发中起着关键的中间体作用。它在材料科学中的应用,特别是在氟化液晶的合成中,由于氟原子赋予的特殊性能,如高热稳定性和独特的光学性能,具有特别的重要性。Hird(2007)讨论了氟化合物在增强液晶特性中的关键作用,这对于显示技术和其他需要分子控制排列和相行为的应用至关重要(Hird, 2007)。

安全和危害

The safety information available indicates that 3-Bromo-5-fluoro-2-iodoaniline may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

3-bromo-5-fluoro-2-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFIN/c7-4-1-3(8)2-5(10)6(4)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTDUTPIANOYFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)I)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598751 | |

| Record name | 3-Bromo-5-fluoro-2-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-fluoro-2-iodoaniline | |

CAS RN |

144580-08-5 | |

| Record name | 3-Bromo-5-fluoro-2-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

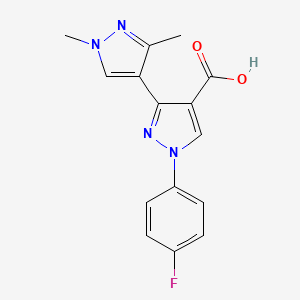

![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1286545.png)

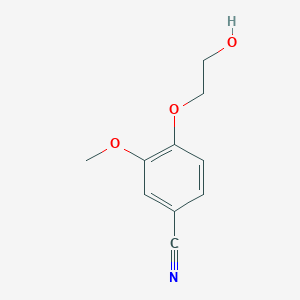

![1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1286554.png)

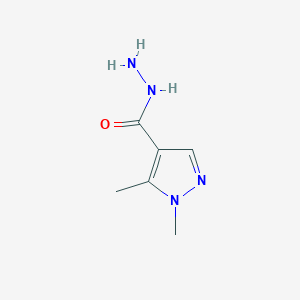

![[2-(Propan-2-yloxy)pyridin-3-yl]methanamine](/img/structure/B1286565.png)